3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and catalysts used. It also includes the yield and purity of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (melting point, boiling point, density, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis of Insecticidal Candidates
One notable application of similar pyrazinone derivatives is in the development of insecticidal candidates. For instance, the synthesis of tyclopyrazoflor, an insecticidal candidate, involved the preparation of key intermediates through [3 + 2] cyclization strategies, highlighting the potential of pyrazinone derivatives in agrochemical research (Qiang Yang et al., 2019).
Heterocyclic Synthesis
Pyrazinones and oxazinones, closely related to 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one, have been utilized in the synthesis of various heterocyclic compounds. These derivatives serve as multifunctionalized systems for cycloaddition reactions, leading to the synthesis of pyridine or pyrazine derivatives and demonstrating the versatility of pyrazinone derivatives in organic synthesis (G. Hoornaert).
Antifungal Activity
The synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, related to the structure of interest, showed activity against Candida albicans, indicating the potential for developing new antifungal agents from pyrazinone derivatives (H. Maruoka et al., 2008).
Synthesis of CRF-R1 Antagonists
In the context of pharmaceutical research, pyrazinone-containing compounds like BMS-665053 have been explored as corticotropin-releasing factor receptor-1 (CRF-R1) antagonists, suggesting their potential application in treating anxiety and depression. This research highlights the significance of pyrazinone derivatives in medicinal chemistry (X. Zhuo et al., 2010).
Safety And Hazards
This involves the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves potential applications of the compound and areas for future research.
properties
IUPAC Name |
3-chloro-1-(cyclopropylmethyl)pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-8(12)11(4-3-10-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBSQJNULNCABT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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